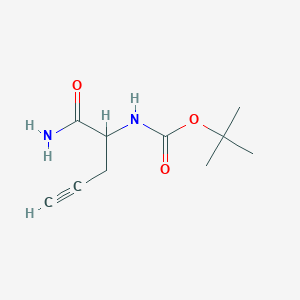
tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group and a carbamoylbut-3-yn-1-yl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound has applications in biological research, where it is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a potential pharmacological agent.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the carbamoylbut-3-yn-1-yl moiety.
tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate: A structurally similar compound with a different alkyl chain.
tert-Butyl carbanilate: Another carbamate derivative with a phenyl group instead of the carbamoylbut-3-yn-1-yl moiety.
Uniqueness: tert-Butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate is unique due to its specific structure, which includes both a tert-butyl group and a carbamoylbut-3-yn-1-yl moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16N2O3 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl N-(1-amino-1-oxopent-4-yn-2-yl)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-5-6-7(8(11)13)12-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
WCPCDCUVVOEEHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



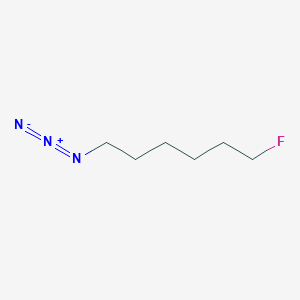
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
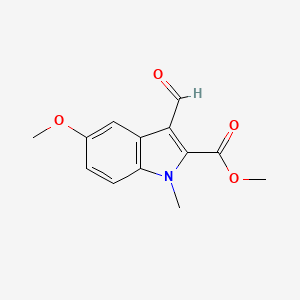
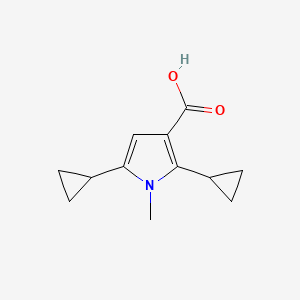
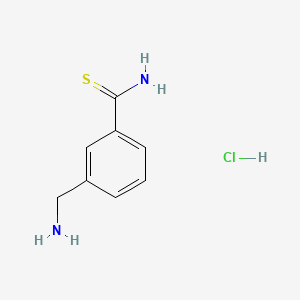
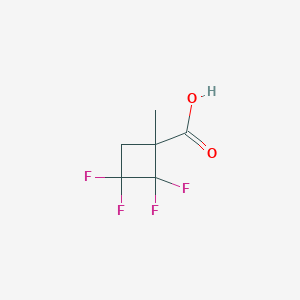
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
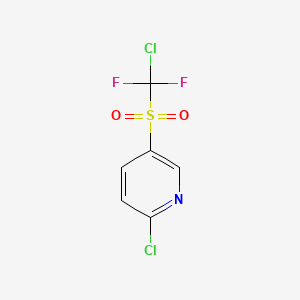
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
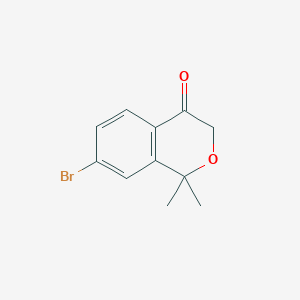
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
